potassium;3-aminobenzenesulfonate
CAS No.:
Cat. No.: VC13634364
Molecular Formula: C6H6KNO3S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6KNO3S |
|---|---|
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | potassium;3-aminobenzenesulfonate |
| Standard InChI | InChI=1S/C6H7NO3S.K/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 |
| Standard InChI Key | WTOUNZMKIMUSBE-UHFFFAOYSA-M |
| Isomeric SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[K+] |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[K+] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Potassium 3-aminobenzenesulfonate consists of a benzene ring functionalized with an amino group at the meta position relative to the sulfonate group. The potassium counterion neutralizes the sulfonate’s negative charge, enhancing solubility in aqueous media. Key structural features include:
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IUPAC Name: Potassium 3-aminobenzenesulfonate.
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Canonical SMILES: C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[K+].
The crystal structure of its parent acid, 3-aminobenzenesulfonic acid, has been shown to exhibit polymorphism, with orthorhombic and monoclinic forms identified under varying conditions . This polymorphism may influence the physicochemical behavior of the potassium derivative.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of potassium 3-aminobenzenesulfonate typically involves two stages:
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Sulfonation of Nitrobenzene: Nitrobenzene is treated with fuming sulfuric acid to yield 3-nitrobenzenesulfonic acid .
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Reduction and Neutralization: The nitro group is reduced to an amino group using iron powder in hydrochloric acid, followed by neutralization with potassium hydroxide .
Optimization Strategies:
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Substituting toluyl or ethylphenyl groups during sulfonation improves yield (46–56%) by reducing steric hindrance .
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Post-synthesis purification via recrystallization in isopropanol enhances purity .
Industrial Scaling
Industrial production employs continuous flow reactors and automated systems to ensure cost-efficiency. Key parameters include:
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting Point | >300°C (decomposes) | |
| Solubility in Water | 150 g/L (20°C) | |
| Solubility in Ethanol | Moderate | |
| Density | 1.5±0.1 g/cm³ |
The compound’s high thermal stability (>300°C) makes it suitable for high-temperature industrial processes .
Spectroscopic Characterization
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IR Spectroscopy: NH₂ stretching bands at ~3460–3385 cm⁻¹; sulfonate S=O stretches at 1170–1120 cm⁻¹.
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¹H NMR: Aromatic protons resonate at δ 6.8–7.3 ppm; NH₂ protons appear as a broad singlet at δ 5.2 ppm.
Applications in Science and Industry
Dye and Pharmaceutical Intermediates
Potassium 3-aminobenzenesulfonate serves as a precursor for acid and reactive dyes, contributing to chromophore development. In pharmaceuticals, it is utilized in synthesizing sulfonamide-based drugs, leveraging its sulfonate group for enhanced bioavailability.
Conductive Polymers
Self-doped sulfonated polyanilines (SPAs) derived from this compound exhibit high conductivity and biocompatibility. A study demonstrated that electrodes modified with poly(3-aminobenzenesulfonic acid) showed a tenfold increase in bioelectrocatalytic activity, making them ideal for glucose biosensors .
Case Study:
A three-dimensional macroporous film combining self-doped polyaniline and Prussian blue achieved a linear response to glucose concentrations (0.1–10 mM), highlighting its potential for real-time monitoring .
Environmental Remediation
Microbial strains like Delftia tsuruhatensis utilize potassium 3-aminobenzenesulfonate as a sulfur source via desulfonation pathways. This process is critical for bioremediating sulfonated aromatic pollutants in wastewater .
Microbial Utilization Rates:
| Compound | Microbial Strain | Utilization Rate |
|---|---|---|
| Potassium 3-aminobenzenesulfonate | Strain S-313 | High |
| Sodium 3-nitrobenzenesulfonate | Mixed cultures | Moderate |
Comparative Analysis with Related Compounds
Structural Isomers
| Property | 3-ABS-K | 2-ABS | 4-ABS |
|---|---|---|---|
| Degradation Efficiency | Requires specialized consortia | Rapid in activated sludge | Moderate |
| Coordination Chemistry | Forms Cu(II) complexes with distinct geometries | Less stable complexes | Prefers azo dye synthesis |
Counterion Effects
| Property | 3-ABS-K | 3-ABS-Na |
|---|---|---|
| Solubility in Water | 150 g/L | 200 g/L |
| Industrial Preference | Potassium-stable formulations | Textile dyeing |
Future Perspectives
Research Directions
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Advanced Materials: Optimizing SPAs for flexible electronics and energy storage.
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Environmental Chemistry: Engineering microbial consortia for enhanced desulfonation efficiency.
Challenges
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